molecular formula C15H15N3S B2736508 4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1207048-10-9

4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B2736508
CAS No.: 1207048-10-9
M. Wt: 269.37
InChI Key: JGFUYSOXLCYFNV-UHFFFAOYSA-N
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Description

4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable electrophile.

    Final Assembly: The final step involves the coupling of the thiazole and pyridine moieties through a suitable linker, such as a methylene bridge, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmacology: It is investigated for its pharmacokinetic properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, and receptors such as G-protein coupled receptors (GPCRs).

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethylbenzo[d]thiazol-2-amine: Lacks the pyridine moiety but shares the thiazole core.

    N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but without the dimethyl substitution.

Uniqueness

4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is unique due to the presence of both the dimethyl substitution and the pyridine moiety, which can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-5-6-11(2)14-13(10)18-15(19-14)17-9-12-4-3-7-16-8-12/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFUYSOXLCYFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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